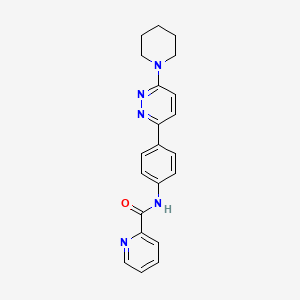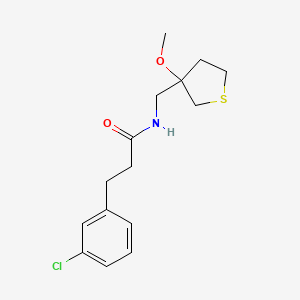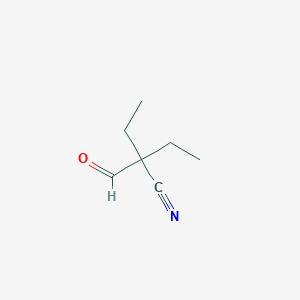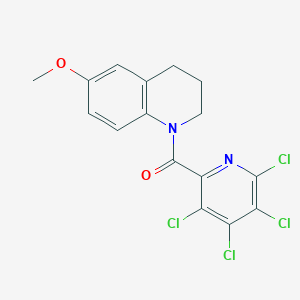
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide” is a chemical compound that has been studied in the context of drug design . It is a white powder with a melting point of 85–87°C .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been reported in the literature . The synthesis process typically involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring, a pyridazin ring, and a phenyl ring . The N5—C7 and N2—C4 bond lengths indicate significant single-bond character, whereas the N3═C7 and N4═C4 bond lengths are indicative of significant double-bond character .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been reported .科学的研究の応用
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that it could be a promising candidate for developing new treatments for tuberculosis, especially in cases resistant to conventional drugs.
Cytotoxicity Evaluation
Studies have also focused on evaluating the cytotoxicity of this compound on human cells. The non-toxic nature to human embryonic kidney (HEK-293) cells makes it a safer option for further drug development . This aspect is crucial for any therapeutic agent to ensure that it can be used safely in humans without adverse effects on healthy cells.
Molecular Docking Studies
The compound has undergone molecular docking studies to understand its interactions at the molecular level . These studies help in predicting the orientation of the compound when bound to a target enzyme or receptor, which is essential for rational drug design and can lead to the development of more effective therapeutic agents.
Brain-Permeable Inhibitor
Another application is its role as a brain-permeable inhibitor . A derivative of this compound has been discovered as a metabolically stable kynurenine monooxygenase inhibitor, which can permeate the brain . This property is particularly valuable in the treatment of neurological disorders where the drug needs to cross the blood-brain barrier.
Anti-Mycobacterial Activity
The analogues of this compound have shown to possess anti-mycobacterial activity . This activity is crucial for the treatment of diseases caused by mycobacteria, such as leprosy and tuberculosis . The development of new anti-mycobacterial agents is important due to the rising resistance to existing medications.
Chemical Synthesis and Design
The compound serves as a key intermediate in the chemical synthesis and design of various pharmacologically active molecules. Its structure allows for modifications that can lead to the creation of a wide range of derivatives with potential therapeutic applications .
Pharmacological Research
In pharmacological research , this compound’s derivatives are used to study their interaction with various biological targets. This research can provide insights into the mechanisms of action of new drugs and help in the discovery of novel therapeutic targets .
Drug Development for Resistant Strains
Finally, the compound is being explored in drug development for resistant strains of bacteria. As drug resistance becomes a growing concern, there is a need for new compounds that can overcome resistance mechanisms and this compound offers a promising scaffold for such developments .
将来の方向性
特性
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(19-6-2-3-13-22-19)23-17-9-7-16(8-10-17)18-11-12-20(25-24-18)26-14-4-1-5-15-26/h2-3,6-13H,1,4-5,14-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIJSZNFKAKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)
![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)

![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2872893.png)
![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)
